3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol
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Overview
Description
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and two ethoxy groups attached to a biphenyl core, which also contains two hydroxyl groups. The molecular formula of this compound is C28H42O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Common solvents include organic solvents like dichloromethane or toluene.
Reaction Steps: The synthesis may involve multiple steps, including protection and deprotection of functional groups, as well as coupling reactions to form the biphenyl core.
Industrial Production Methods
In industrial settings, the production of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.
Scientific Research Applications
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used as an additive in polymers and coatings to enhance stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl groups play a crucial role in scavenging free radicals, thereby preventing oxidative damage. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Di-tert-butyl-5,5’-dimethoxy[1,1’-biphenyl]-2,2’-diol
- 3,5-Di-tert-butylcatechol
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol
Uniqueness
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and a ligand in coordination chemistry.
Properties
CAS No. |
6523-56-4 |
---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-tert-butyl-6-(3-tert-butyl-5-ethoxy-2-hydroxyphenyl)-4-ethoxyphenol |
InChI |
InChI=1S/C24H34O4/c1-9-27-15-11-17(21(25)19(13-15)23(3,4)5)18-12-16(28-10-2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI Key |
VOYMEKDMORFDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)OCC)C(C)(C)C)O |
Origin of Product |
United States |
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